molecular formula C43H62F3N9O9S2 B10823541 Wkymvm (tfa)

Wkymvm (tfa)

Cat. No.: B10823541
M. Wt: 970.1 g/mol
InChI Key: MYVYQWVNXDVTBW-HQORXVKSSA-N
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Preparation Methods

WKYMVm (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole . After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography to achieve a purity of ≥98% .

Chemical Reactions Analysis

WKYMVm (trifluoroacetate salt) primarily undergoes reactions typical of peptides, including:

    Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents such as dithiothreitol.

Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various fluorescent dyes for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

WKYMVm (trifluoroacetate salt) has a wide range of scientific research applications:

Comparison with Similar Compounds

WKYMVm (trifluoroacetate salt) is unique in its high potency and selectivity for formyl peptide receptor 1 and formyl peptide receptor 2. Similar compounds include:

These compounds share some structural similarities but differ in their specific receptor targets and biological activities, highlighting the unique properties of WKYMVm (trifluoroacetate salt) .

Properties

Molecular Formula

C43H62F3N9O9S2

Molecular Weight

970.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C41H61N9O7S2.C2HF3O2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30;3-2(4,5)1(6)7/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55);(H,6,7)/t29-,31+,32-,33-,34-,35-;/m0./s1

InChI Key

MYVYQWVNXDVTBW-HQORXVKSSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](CCSC)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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